Desfesoterodine

Muscarinic receptor binding Prodrug activation Overactive bladder pharmacology

Desfesoterodine is the direct-acting pharmacophore of tolterodine and fesoterodine, eliminating prodrug hydrolysis variability. With sub-nM mAChR affinity (Kb=0.84 nM, pA2=9.14) and ~100-fold higher potency than fesoterodine, it enables precise concentration-response determination without esterase-mediated activation. Validated bladder-over-salivary selectivity (ID50 ratio=2.67) and consistent M1-M5 Ki values (2.0–2.9 nM) make it the definitive reference standard for competitive binding assays, SPR, and isolated smooth muscle tissue studies. Well-characterized PK covariates (renal/hepatic impairment, CYP2D6/CYP3A4 effects) support robust exposure modeling and prospective study design. Choose ≥98% purity for reproducible, metabolism-independent antimuscarinic research.

Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
CAS No. 207679-81-0
Cat. No. B000916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfesoterodine
CAS207679-81-0
Synonyms(R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropanamine
5-hydroxymethyl tolterodine
PNU 200577
PNU-200577
Molecular FormulaC22H31NO2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
InChIInChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
InChIKeyDUXZAXCGJSBGDW-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Desfesoterodine (CAS 207679-81-0): Active Metabolite of Tolterodine and Fesoterodine with Sub-nanomolar Muscarinic Receptor Antagonist Potency


Desfesoterodine (PNU-200577, 5-hydroxymethyl tolterodine, 5-HMT) is a potent and competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. It is the primary pharmacologically active metabolite of two clinically approved overactive bladder (OAB) agents: tolterodine and its prodrug fesoterodine [2]. Unlike the parent compounds, desfesoterodine directly mediates the therapeutic antimuscarinic effect, exhibiting a Kb of 0.84 nM and pA2 of 9.14 in isolated guinea-pig urinary bladder .

Why Desfesoterodine (PNU-200577) Cannot Be Substituted with Tolterodine or Fesoterodine in Quantitative Research Applications


Although desfesoterodine shares the same pharmacological class as tolterodine and fesoterodine, direct substitution introduces critical quantitative discrepancies in receptor binding affinity, in vivo potency, and pharmacokinetic predictability. Desfesoterodine exhibits approximately 100-fold higher affinity for muscarinic receptors compared to its prodrug fesoterodine [1]. Furthermore, desfesoterodine demonstrates a quantifiable in vivo bladder-over-salivary gland selectivity (ID50 ratio = 2.67), a functional differentiation that cannot be replicated using the parent compounds without accounting for metabolic conversion variability [2]. For researchers requiring precise control over active moiety concentration in binding assays, functional tissue studies, or pharmacokinetic modeling, only the direct use of desfesoterodine eliminates the confounding variables introduced by prodrug hydrolysis kinetics or cytochrome P450-mediated metabolism [3].

Desfesoterodine (207679-81-0): Quantified Differentiation Evidence Versus Comparator Compounds


100-Fold Higher Muscarinic Receptor Affinity Versus Prodrug Fesoterodine

Desfesoterodine (5-HMT) exhibits approximately two orders of magnitude (100-fold) higher affinity for muscarinic receptors (M1-M5) compared to its prodrug fesoterodine [1]. This affinity differential is consistently documented across multiple sources and represents a fundamental quantitative differentiation for in vitro receptor binding studies.

Muscarinic receptor binding Prodrug activation Overactive bladder pharmacology

In Vivo Functional Bladder Selectivity: ID50 Ratio of 2.67 (Bladder vs. Salivation)

In anaesthetised cat models, desfesoterodine (PNU-200577) demonstrated significantly greater potency in suppressing acetylcholine-induced urinary bladder contraction (ID50 = 15 nmol/kg) compared to electrically induced salivation (ID50 = 40 nmol/kg), yielding a bladder selectivity ratio of 2.67 (P < 0.01) [1]. This functional selectivity profile is quantitatively similar to that of tolterodine and provides a benchmark for evaluating in vivo tissue preference.

In vivo pharmacology Tissue selectivity Urodynamics Salivation inhibition

Sub-nanomolar Antagonist Potency (Kb = 0.84 nM) in Isolated Bladder Smooth Muscle

In vitro functional studies using guinea-pig isolated urinary bladder strips demonstrate that desfesoterodine produces a competitive and concentration-dependent inhibition of carbachol-induced contraction with a Kb of 0.84 nM and pA2 of 9.14 [1]. This sub-nanomolar functional antagonist potency represents the intrinsic activity of the active moiety independent of metabolic activation.

Functional antagonism Smooth muscle contraction Organ bath pharmacology Carbachol challenge

Non-subtype Selective mAChR Antagonist with Equivalent Ki Values (2.0-2.9 nM) Across M1-M5 Receptors

Radioligand binding studies in CHO cells expressing recombinant human muscarinic receptor subtypes demonstrate that desfesoterodine exhibits essentially equivalent high affinity across all five mAChR subtypes: Ki values of 2.3 nM (M1), 2.0 nM (M2), 2.5 nM (M3), 2.8 nM (M4), and 2.9 nM (M5) [1]. This non-subtype selective profile is a defined characteristic that distinguishes it from M3-selective antagonists such as darifenacin and solifenacin.

Receptor subtype profiling Radioligand binding Muscarinic receptor pharmacology Selectivity screening

Predictable Pharmacokinetics with Defined Covariate Effects: CL/F Reduction Quantified by Renal/Hepatic Impairment and CYP Interactions

Population pharmacokinetic analysis of 5-HMT (desfesoterodine) following fesoterodine administration provides quantified estimates of clearance (CL/F) alterations under various physiological and pharmacological conditions: decreasing creatinine clearance (CLCR) from 80 to 15 mL/min reduces 5-HMT CL/F by 39.5%; hepatic impairment reduces CL/F by ~60%; CYP2D6 poor metabolizer status reduces CL/F by ~40%; and concomitant CYP3A inhibitor reduces CL/F by ~50% [1].

Population pharmacokinetics Drug-drug interaction CYP2D6 polymorphism Hepatic impairment

Moderate Plasma Protein Binding (~50%) and 52% Oral Bioavailability Following Prodrug Administration

Desfesoterodine exhibits approximately 50% plasma protein binding (primarily to albumin and alpha-1-acid glycoprotein) and a steady-state volume of distribution of approximately 169 L [1]. Following oral administration of the prodrug fesoterodine, the absolute bioavailability of desfesoterodine is approximately 52% due to first-pass metabolism [2].

Pharmacokinetics Protein binding Bioavailability Drug distribution

Desfesoterodine (207679-81-0): Evidence-Based Research and Industrial Application Scenarios


In Vitro Receptor Binding Assays Requiring Defined Active Moiety Concentration Without Prodrug Conversion Confounding

For competitive radioligand binding assays or surface plasmon resonance (SPR) studies measuring direct mAChR affinity, desfesoterodine eliminates the need for esterase-mediated activation required by fesoterodine. With sub-nanomolar Kb (0.84 nM) and consistent Ki values across M1-M5 subtypes (2.0-2.9 nM), researchers can directly establish the concentration-response relationship of the active pharmacophore without enzymatic conversion variability [1].

Ex Vivo Isolated Tissue Bath Pharmacology for Functional Antimuscarinic Potency Determination

Desfesoterodine is the preferred compound for guinea-pig urinary bladder strip contraction studies or other isolated smooth muscle preparations where direct, competitive antagonism of carbachol-induced contraction must be quantified. The compound produces a parallel rightward shift in concentration-response curves without altering maximal contraction, enabling precise pA2 determination (9.14) without relying on tissue-resident esterase activity [1].

In Vivo Urodynamic Studies Evaluating Bladder-Over-Salivary Gland Functional Selectivity

Researchers using anaesthetised cat or rodent models to quantify bladder contractility versus salivation inhibition should employ desfesoterodine as the active reference standard. The compound's established ID50 ratio of 2.67 (bladder: 15 nmol/kg vs. salivation: 40 nmol/kg) provides a validated benchmark for comparing novel antimuscarinic agents or evaluating formulation effects on tissue selectivity [1].

Pharmacokinetic/Pharmacodynamic Modeling Studies Requiring Validated Covariate Adjustments

For population PK/PD analyses in preclinical species or clinical trial simulations, desfesoterodine offers well-characterized covariate effects on clearance (39.5% reduction with severe renal impairment; ~60% reduction with hepatic impairment; ~40% reduction in CYP2D6 poor metabolizers; ~50% reduction with CYP3A inhibitors) [2]. These quantified relationships support mechanistic modeling of exposure variability and enable prospective study design with appropriate dose adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desfesoterodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.